Bis(cyclopentadienyl)osmium

Übersicht

Beschreibung

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound . It is one of the numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ . It is used in applications requiring non-aqueous solubility such as recent solar energy and water treatment applications .

Synthesis Analysis

The synthesis of cyclometalated osmium complexes like Bis(cyclopentadienyl)osmium is usually more complicated than other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations .Molecular Structure Analysis

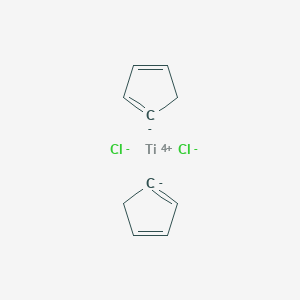

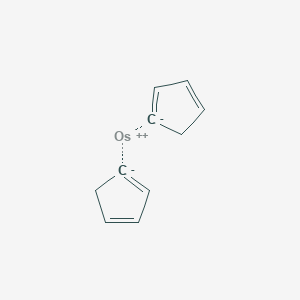

The molecular structure of Bis(cyclopentadienyl)osmium is complex. The cyclopentadienyl moiety participates in a complex interaction with the metal involving ligand frontier molecular orbitals and the metal valence orbitals .Physical And Chemical Properties Analysis

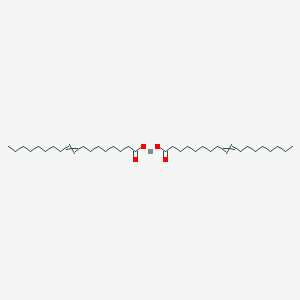

Bis(cyclopentadienyl)osmium has a linear formula of C10H10Os . It appears as a solid and has a melting point of 226-228°C . Unfortunately, the boiling point, density, and solubility in H2O are not available .Wissenschaftliche Forschungsanwendungen

Gas Chromatography-Flame Photometry : Osmocene can be selectively determined using a flame photometric detector following gas chromatographic separation. This method demonstrates high sensitivity and a broad linear range, making osmocene detection efficient in various analytical applications (Sun & Aue, 1990).

Structural and Spectral Properties : Studies on bis(catecholato)(bipyridine)osmium(IV) complexes highlight the importance of osmium in understanding charge distribution within these complexes. Such research contributes to the broader understanding of the structural and spectral properties of osmium complexes (Bhattacharya & Pierpont, 1992).

Biomedical Imaging : Osmium(II) polypyridyl polyarginine conjugates have been explored for live cell imaging. These conjugates offer advantages like rapid transmembrane transport, low cytotoxicity, and high photostability, making them suitable for cellular imaging applications (Byrne et al., 2015).

Electroluminescence and Electrophosphorescence : Divalent osmium complexes have been developed for their strong red phosphorescence. These complexes are utilized in organic light-emitting diodes (OLEDs), demonstrating potential in the development of display and lighting technologies (Carlson et al., 2002).

Catalysis : Osmium complexes have been shown to be efficient catalysts for the formation of imines from alcohols and amines, suggesting osmium as a promising alternative to ruthenium in catalysis (Esteruelas et al., 2011).

Photonic Applications : Osmium complexes exhibit strong nonlinear absorption in the near IR region, making them suitable for applications in optical noise suppression and optical limiting in photonic devices (Chi et al., 2011).

Solar Energy Conversion : Bis(bipyridyl) osmium(II) dyes with beta-diketonate ligands have been synthesized for dye-sensitized solar cells, showing enhanced spectral response in the near-IR region and improved performance in solar energy conversion (Yamaguchi et al., 2010).

Safety And Hazards

While specific safety and hazard information for Bis(cyclopentadienyl)osmium is not available, similar compounds are known to be highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;osmium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHQTQKQMXEQRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(cyclopentadienyl)osmium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.